molecular formula C8H7BrFNS B13155338 2-(3-Bromo-4-fluorophenyl)ethanethioamide

2-(3-Bromo-4-fluorophenyl)ethanethioamide

Cat. No.: B13155338
M. Wt: 248.12 g/mol
InChI Key: GOLFXNQBZQCQLL-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-fluorophenyl)ethanethioamide is an organic compound with the molecular formula C8H7BrFNS. It is a biochemical used in proteomics research and has a molecular weight of 248.12 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-fluorophenyl)ethanethioamide typically involves the reaction of 3-bromo-4-fluoroaniline with ethanethioamide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide or ethanol. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-fluorophenyl)ethanethioamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include amines.

Scientific Research Applications

2-(3-Bromo-4-fluorophenyl)ethanethioamide is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in proteomics research to study protein interactions and functions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-fluorophenyl)ethanethioamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-4-fluorophenyl)ethanone
  • 2-(3-Bromo-4-fluorophenyl)ethanol
  • 2-(3-Bromo-4-fluorophenyl)ethanamine

Uniqueness

2-(3-Bromo-4-fluorophenyl)ethanethioamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, as well as the ethanethioamide group. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .

Biological Activity

2-(3-Bromo-4-fluorophenyl)ethanethioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects in various studies, and comparisons with related compounds.

  • IUPAC Name : this compound
  • Molecular Formula : C9H8BrFNS
  • Molecular Weight : 264.13 g/mol
  • Canonical SMILES : BrC1=CC=C(C=C1F)CC(=S)N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the bromine and fluorine substituents enhances the compound's lipophilicity, which may improve its ability to penetrate cellular membranes and interact with intracellular targets.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It may modulate the activity of certain receptors, influencing signaling pathways that regulate various biological functions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that thioamides can induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins like Bcl-2 .

Case Study:

A study demonstrated that a related thioamide compound reduced the viability of glioblastoma cells by over 50% through cell cycle arrest mechanisms involving cyclin-dependent kinases (CDKs) . This suggests potential applications for this compound in cancer therapy.

Antimicrobial Activity

Thioamides have also been evaluated for their antimicrobial properties. In vitro studies have shown that they can inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa, by disrupting biofilm formation .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAnticancer, AntimicrobialEnzyme inhibition, receptor modulation
Phenethyl isothiocyanate (PEITC)AnticancerInduces apoptosis via CDK inhibition
N,N-Dibenzyl-2-phenylethanethioamideModerate anticancerSimilar apoptotic pathways

Properties

Molecular Formula

C8H7BrFNS

Molecular Weight

248.12 g/mol

IUPAC Name

2-(3-bromo-4-fluorophenyl)ethanethioamide

InChI

InChI=1S/C8H7BrFNS/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H2,11,12)

InChI Key

GOLFXNQBZQCQLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=S)N)Br)F

Origin of Product

United States

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